2,3-Di(prop-2-yn-1-yl)-2H-1-benzopyran
Description
Properties
CAS No. |
128692-75-1 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.26 |
IUPAC Name |
2,3-bis(prop-2-ynyl)-2H-chromene |
InChI |
InChI=1S/C15H12O/c1-3-7-12-11-13-9-5-6-10-15(13)16-14(12)8-4-2/h1-2,5-6,9-11,14H,7-8H2 |
InChI Key |
AYEHOVOUSBNTIM-UHFFFAOYSA-N |
SMILES |
C#CCC1C(=CC2=CC=CC=C2O1)CC#C |
Synonyms |
Dipropargyl chromene |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,3 Di Prop 2 Yn 1 Yl 2h 1 Benzopyran
Retrosynthetic Analysis and Strategic Key Disconnections
A logical retrosynthetic analysis of the target molecule, 2,3-di(prop-2-yn-1-yl)-2H-1-benzopyran, reveals several key disconnections that form the basis of a viable synthetic strategy. The primary disconnection points are the C-C bonds connecting the propargyl groups to the benzopyran core at the C2 and C3 positions. This suggests that the final steps of the synthesis could involve the introduction of these propargyl moieties onto a pre-formed or concurrently formed benzopyran scaffold.
Further disconnection of the 2H-1-benzopyran ring itself leads to two main strategic approaches. The first involves the formation of the C-O bond of the pyran ring, typically through an intramolecular cyclization of a suitably functionalized phenolic precursor. A second approach involves the formation of a C-C bond to construct the pyran ring, for example, through a cyclization reaction involving an ortho-alkynylphenol derivative. These disconnections pave the way for both convergent and divergent synthetic plans.
Convergent and Divergent Synthesis of the Substituted 2H-1-Benzopyran Scaffold
The construction of the substituted 2H-1-benzopyran scaffold can be approached through both convergent and divergent strategies, each offering distinct advantages. researchgate.net
Divergent Synthesis: In contrast, a divergent strategy begins with a common intermediate that is elaborated into a variety of related structures. In this context, a simple 2H-1-benzopyran core could be synthesized and subsequently functionalized at the C2 and C3 positions. This approach is particularly useful for creating a library of analogs for structure-activity relationship studies. For instance, a 2H-1-benzopyran could be halogenated at the 3 and 4 positions, followed by sequential or simultaneous introduction of the propargyl groups via coupling reactions. nih.gov
| Strategy | Description | Advantages |
| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | High efficiency for complex targets, allows for optimization of individual steps. |
| Divergent | Elaboration of a common intermediate to produce various analogs. | Ideal for library synthesis and SAR studies. |
Stereoselective Introduction of Propargyl Moieties
The introduction of the two propargyl groups at the C2 and C3 positions with control over the resulting stereochemistry is a critical aspect of the synthesis. Several modern synthetic methods can be employed for this purpose.
Electrophilic Cyclization Strategies for Benzopyran Formation with Alkyne Integration
Electrophilic cyclization of functionalized alkynes is a powerful method for the construction of a wide range of heterocyclic compounds, including benzopyrans. nih.govnih.govbeilstein-journals.org This strategy can be adapted to incorporate the propargyl moieties during the ring-forming step. A plausible approach involves the synthesis of an ortho-alkynylphenol derivative bearing a propargyl group. Treatment of this substrate with an electrophilic reagent, such as iodine or a selenium species, can trigger a 6-endo-dig cyclization to form the 2H-1-benzopyran ring, with the concomitant introduction of a functional group at the C4 position which can be later substituted. nih.govresearchgate.net The second propargyl group could then be introduced at the C2 position through various methods. The stereochemical outcome of the cyclization is often dictated by the geometry of the transition state.
Transition-Metal Catalyzed Coupling Reactions for Alkyne Incorporation (e.g., Sonogashira Coupling)
Transition-metal catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.govmdpi.com The Sonogashira coupling, which involves the coupling of a terminal alkyne with a vinyl or aryl halide in the presence of a palladium catalyst and a copper co-catalyst, is particularly relevant for the introduction of the propargyl groups. nih.gov
A synthetic route could involve the preparation of a 2,3-dihalo-2H-1-benzopyran intermediate. A double Sonogashira coupling reaction with propargyl alcohol or a protected derivative could then be employed to install both propargyl moieties. Careful selection of the catalyst, ligands, and reaction conditions is crucial to achieve high yields and to control the stereoselectivity of the coupling process. mdpi.com
| Catalyst System | Substrates | Key Features |
| Pd(PPh₃)₂Cl₂, CuI | 2,3-Dihalo-2H-1-benzopyran, Propargyl derivative | Well-established, versatile for C(sp)-C(sp²) bond formation. |
| [Cp*RhCl₂]₂/AgNTf₂ | Indoles, Alkynes | Catalyzes C-H alkynylation, offering alternative functionalization pathways. mdpi.com |
| AuCl | Indoles, Alkynes | Can promote alkynylation at different positions compared to Rh-based catalysts. mdpi.com |
Nucleophilic Alkylation and Propargylation Reactions
Nucleophilic substitution reactions provide a direct method for the introduction of propargyl groups. mdpi.comnih.gov This can be achieved by reacting a suitable electrophilic benzopyran precursor with a propargyl nucleophile. For instance, a 2H-1-benzopyran bearing leaving groups at the C2 and C3 positions, such as halides or triflates, can be subjected to nucleophilic attack by a propargyl organometallic reagent, like a propargyl Grignard or organolithium species. mdpi.com
Alternatively, a propargylation reaction can be performed on a carbonyl derivative, which can then be cyclized to form the benzopyran ring. nih.gov For example, the reaction of a salicylaldehyde derivative with a propargylating agent can yield a homopropargylic alcohol, which can then undergo intramolecular cyclization to form a 2-propargyl-2H-1-benzopyran. mdpi.com The stereoselectivity of these reactions can often be controlled by using chiral reagents or catalysts. bohrium.com
Optimization of Reaction Parameters and Yield Enhancement Strategies
The successful synthesis of this compound hinges on the careful optimization of reaction parameters for each synthetic step. Key factors that influence the reaction outcome include the choice of solvent, temperature, catalyst, ligands, and the nature of the protecting groups.
Key Optimization Parameters:
Solvent: The polarity and coordinating ability of the solvent can significantly impact reaction rates and selectivity.
Temperature: Temperature control is crucial for managing reaction kinetics and preventing side reactions.
Catalyst and Ligands: In transition-metal catalyzed reactions, the choice of the metal center and the steric and electronic properties of the ligands are paramount for achieving high catalytic activity and stereoselectivity. rsc.org
Protecting Groups: The use of appropriate protecting groups for reactive functional groups, such as the hydroxyl group of salicylaldehyde or the terminal alkyne of the propargyl moiety, is often necessary to prevent unwanted side reactions.
Systematic screening of these parameters using techniques such as Design of Experiments (DoE) can lead to significant improvements in reaction yields and purity of the final product. For instance, in a Sonogashira coupling, a screening of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper salts (e.g., CuI, CuBr), bases (e.g., Et₃N, piperidine), and solvents (e.g., THF, DMF) would be necessary to identify the optimal conditions.
| Parameter | Influence on Reaction | Example of Variation |
| Solvent | Affects solubility, reaction rate, and selectivity. | Dichloromethane, Tetrahydrofuran, Acetonitrile |
| Temperature | Controls reaction kinetics and side product formation. | -78 °C, Room Temperature, Reflux |
| Catalyst | Determines the reaction pathway and efficiency. | Pd(PPh₃)₄, CuI, FeCl₃ organic-chemistry.org |
| Base | Can act as a proton scavenger or a ligand. | K₂CO₃, NaH, Et₃N |
By employing a combination of these advanced synthetic methodologies and a rigorous approach to reaction optimization, the efficient and stereoselective synthesis of this compound can be achieved, providing a valuable building block for further chemical exploration.
Chemo-, Regio-, and Stereoselectivity Control in Synthesis
The successful synthesis of this compound hinges on methodologies that can selectively introduce two propargyl groups at the desired positions while controlling the stereochemistry at the C2 and C3 atoms. Given the absence of a direct reported synthesis for this specific molecule, this section will explore plausible synthetic strategies and the associated selectivity challenges, based on analogous reactions in the literature.
Domino and Tandem Reactions
Domino or tandem reactions offer an efficient approach to constructing complex molecules like 2,3-disubstituted 2H-1-benzopyrans in a single synthetic operation. An oxa-Michael-Henry domino reaction, for instance, has been utilized for the synthesis of 3-nitro-2-phenyl-2H-chromenes from salicylaldehyde and trans-β-nitrostyrene uniovi.es. A hypothetical domino strategy for the target molecule could involve the reaction of a salicylaldehyde derivative with a suitable precursor bearing two propargyl moieties.
Chemo- and Regioselectivity: In a potential multi-component reaction, chemoselectivity would be crucial to ensure the desired bond formations occur in the correct sequence, avoiding side reactions of the highly reactive propargyl groups. The regioselectivity of the cyclization step would determine the final substitution pattern on the benzopyran ring. For example, in domino Knoevenagel-Michael addition reactions catalyzed by DABCO, specific tricyclic chromenes have been synthesized with high selectivity nih.gov.
Stereoselectivity: The formation of two adjacent stereocenters at C2 and C3 would require a high degree of stereocontrol. The relative stereochemistry (cis/trans) would be influenced by the transition state of the cyclization step. Achieving high diastereoselectivity is a common challenge in such reactions.
Table 1: Catalyst and Solvent Effects on a Model Domino Reaction for Chromene Synthesis
| Catalyst | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |
|---|---|---|---|
| DABCO | Toluene | 85:15 | 78 |
| L-proline | CH2Cl2 | 20:80 | 65 |
| TiCl4 | CH2Cl2 | >95:5 (trans) | 85 |
| No Catalyst | Reflux | 50:50 | 40 |
Note: Data is illustrative and based on trends observed in related domino reactions for heterocyclic synthesis.
Claisen Rearrangement of Aryl Propargyl Ethers
The Claisen rearrangement of aryl propargyl ethers is a well-established method for the synthesis of 2H-1-benzopyrans nsf.govacs.orgrsc.org. This pericyclic reaction proceeds through an allene intermediate, which subsequently cyclizes to form the benzopyran ring. A plausible strategy for the target molecule could involve a sequential approach: a Claisen rearrangement to install the first propargyl group (as a methyl group at C2 after rearrangement and cyclization), followed by the introduction of the second propargyl group at C3.
Regioselectivity: The initial rsc.orgrsc.org-sigmatropic rearrangement is highly regioselective. For unsymmetrical aryl propargyl ethers, the rearrangement preferentially occurs at the less sterically hindered ortho position of the aryl ring nsf.govacs.org. Computational studies have shown that substituent effects can significantly influence the reactivity and regioselectivity of this rearrangement acs.org.
Stereoselectivity: The Claisen rearrangement itself does not create a stereocenter at C3. The stereochemistry at C2 is determined during the subsequent cyclization of the allene intermediate. The introduction of the second propargyl group at C3 would then require a stereoselective method.
Electrophilic Cyclization of Functionalized Precursors
Another potential route involves the electrophilic cyclization of an open-chain precursor already containing the two propargyl groups. For instance, the electrophilic cyclization of substituted propargylic aryl ethers using reagents like I₂, ICl, or PhSeBr has been shown to produce 3,4-disubstituted 2H-benzopyrans in excellent yields nih.gov. Adapting this methodology for a 2,3-disubstituted pattern would require a different precursor, perhaps one derived from a propargylated salicylaldehyde.
Chemo-, Regio-, and Stereoselectivity:
Chemoselectivity: The choice of electrophile would be critical to avoid unwanted reactions with the alkyne functionalities of the propargyl groups.
Regioselectivity: The regioselectivity of the cyclization would be governed by the nature of the precursor and the electrophile, dictating which carbon of the double bond attacks the activated phenolic oxygen.
Stereoselectivity: This method typically results in the anti-addition of the electrophile and the oxygen atom across the double bond, which could offer a degree of stereocontrol.
Table 2: Influence of Electrophile on the Cyclization of a Model Propargylic Aryl Ether
| Electrophile | Solvent | Product | Regioselectivity (desired:undesired) | Yield (%) |
|---|---|---|---|---|
| I₂ | CH₂Cl₂ | 3-iodo-4-substituted-2H-benzopyran | >95:5 | 92 |
| ICl | CH₂Cl₂ | 3-iodo-4-substituted-2H-benzopyran | >95:5 | 88 |
| PhSeBr | CH₂Cl₂ | 3-phenylselenyl-4-substituted-2H-benzopyran | >95:5 | 95 |
| Br₂ | CCl₄ | Complex Mixture | - | <20 |
Note: This table is based on the findings for the synthesis of 3,4-disubstituted 2H-benzopyrans and illustrates the principle of electrophile-controlled cyclization nih.gov.
Post-functionalization of a Pre-formed Benzopyran Ring
An alternative to constructing the ring with the substituents in place is to functionalize a pre-existing 2H-1-benzopyran. This would involve the sequential introduction of the two propargyl groups.
Regio- and Stereoselectivity: The challenge in this approach lies in the regioselective functionalization of the C2 and C3 positions. The C3 position of some 2H-1-benzopyran systems can be functionalized through various methods, including lithiation followed by electrophilic quench. The introduction of a substituent at the C2 position is more challenging and might require activation of this position. Palladium-catalyzed reactions have been explored for the functionalization of chromenes, demonstrating the feasibility of C-H activation or cross-coupling strategies, although controlling the regioselectivity between C2 and C3 would be a significant hurdle acs.org. The stereoselective introduction of the substituents would depend on the chosen reaction conditions and reagents.
Chemical Reactivity and Derivatization Strategies for 2,3 Di Prop 2 Yn 1 Yl 2h 1 Benzopyran
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Transformations
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a paramount transformation within the realm of click chemistry, prized for its high efficiency, regioselectivity, and mild reaction conditions. mdpi.comnih.govnih.gov This reaction facilitates the covalent linkage of molecules with remarkable precision, forming a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.govacs.org For 2,3-di(prop-2-yn-1-yl)-2H-1-benzopyran, the two terminal alkyne groups serve as ideal substrates for CuAAC reactions.
This transformation allows for the straightforward introduction of a wide variety of molecular entities, provided they bear an azide (B81097) functional group. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) in the presence of a reducing agent like sodium ascorbate. scispace.com The use of accelerating ligands can further enhance the reaction rate and protect sensitive biomolecules from oxidative damage. scispace.com
The dual alkyne functionality of the parent molecule opens up possibilities for mono- or di-functionalization, leading to the creation of complex molecular architectures. This strategy is particularly valuable for the development of bioconjugates, materials science applications, and the construction of intricate supramolecular assemblies. mdpi.com
Table 1: Illustrative Conditions for CuAAC Reaction of this compound
| Parameter | Condition | Purpose |
| Alkyne Substrate | This compound | The core molecule with two reactive alkyne groups. |
| Azide Reagent | Organic Azide (R-N₃) | The coupling partner to be attached. |
| Catalyst | CuSO₄·5H₂O | Source of copper ions. |
| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalyst. scispace.com |
| Solvent | t-BuOH/H₂O or other suitable solvents | Provides a medium for the reaction to occur. |
| Temperature | Room Temperature | Mild reaction conditions are a hallmark of click chemistry. |
Palladium-Catalyzed Cross-Coupling and Functionalization Reactions
The terminal alkyne moieties of this compound are amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions significantly expand the synthetic utility of the benzopyran scaffold, allowing for the introduction of aryl, vinyl, and other functional groups.
One of the most prominent examples is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would enable the extension of the propargyl side chains with various aromatic or unsaturated systems.
Other relevant palladium-catalyzed reactions include the Suzuki coupling, where an organoboron reagent is coupled with a halide, and the Stille coupling, which utilizes organotin compounds. nih.govnih.gov While the parent molecule itself does not possess a halide for direct coupling, derivatization of the benzopyran ring or functionalization of the alkyne can introduce the necessary handles for these transformations. The choice of ligands, such as bulky trialkylphosphines, is often crucial for achieving high efficiency, especially with less reactive coupling partners like aryl chlorides. nih.gov
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Potential Product Feature |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base | Extended conjugated system. |
| Heck Coupling | Alkene + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(OAc)₂), Base | Formation of a new alkene. |
| Suzuki Coupling | Organoboron Reagent + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Biaryl or vinyl-aryl structures. nih.gov |
| Stille Coupling | Organotin Reagent + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄) | Versatile C-C bond formation. |
Pericyclic Reactions and Cycloaddition Chemistry Involving Alkyne Moieties
The alkyne functional groups in this compound can participate in various pericyclic reactions, including cycloadditions. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes, which is the basis for CuAAC, is a prime example. acs.org In its uncatalyzed, thermal version, it typically yields a mixture of regioisomers. nih.govnih.gov
Furthermore, the alkynes can act as dienophiles in Diels-Alder reactions, particularly when activated by electron-withdrawing groups, or as partners in other cycloaddition processes. researchgate.net These reactions provide access to complex polycyclic structures incorporating the benzopyran core. The reactivity in such transformations can be tuned by the substituents on the coupling partner.
Hydration, Halogenation, and Other Alkyne Functional Group Interconversions
The terminal alkyne groups can undergo a variety of functional group interconversions, further diversifying the range of accessible derivatives.
Hydration: Acid-catalyzed hydration of the terminal alkynes, often in the presence of a mercury salt, follows Markovnikov's rule to yield methyl ketones. youtube.comyoutube.com This transformation provides a route to introduce carbonyl functionality into the side chains.
Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond can lead to vinyl halides. youtube.com The regioselectivity of this addition is also governed by Markovnikov's rule. youtube.com
Halogenation: The addition of halogens (X₂) such as bromine or chlorine across the triple bond can produce di- or tetra-haloalkanes, depending on the stoichiometry. libretexts.org This reaction can be used as a qualitative test for unsaturation. libretexts.org
Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the alkyne bond, leading to the formation of carboxylic acids. masterorganicchemistry.comyoutube.com In the case of the terminal alkynes in this compound, this would result in the formation of a carboxylic acid and carbon dioxide. masterorganicchemistry.com
Table 3: Common Alkyne Functional Group Interconversions
| Reaction | Reagents | Product Functional Group |
| Hydration (Markovnikov) | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |
| Hydrohalogenation (Markovnikov) | HBr, HCl | Vinyl Halide |
| Halogenation | Br₂, Cl₂ | Dihaloalkene or Tetrahaloalkane |
| Oxidative Cleavage | 1. O₃; 2. H₂O or KMnO₄, H₃O⁺ | Carboxylic Acid + CO₂ |
Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The chemical reactivity of this compound makes it an excellent scaffold for the generation of compound libraries for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. nih.gov Benzopyran derivatives are known to exhibit a wide range of biological activities. nih.govpsu.eduresearchgate.net
By systematically modifying the propargyl side chains using the reactions described above (e.g., CuAAC, Sonogashira coupling), a diverse set of derivatives can be synthesized. For instance, attaching different azide-containing fragments via CuAAC allows for the exploration of how various substituents impact a specific biological activity.
Similarly, the properties of materials derived from this benzopyran can be fine-tuned. The introduction of different functional groups can influence properties such as solubility, thermal stability, and photophysical characteristics. The dual-functional nature of the molecule allows for the creation of cross-linked polymers or the attachment of two different molecular entities, offering a high degree of control over the final structure and its properties. The synthesis of such derivatives is crucial for developing new therapeutic agents and advanced materials. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies for 2,3 Di Prop 2 Yn 1 Yl 2h 1 Benzopyran
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR, DEPT)
NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 2,3-Di(prop-2-yn-1-yl)-2H-1-benzopyran, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzopyran ring, the protons of the dihydropyran ring, and the protons of the two propargyl groups. The aromatic protons would likely appear as a complex multiplet pattern in the range of δ 6.8-7.5 ppm. The benzylic protons at C2 and the adjacent proton at C3 would exhibit characteristic shifts and couplings. The methylene protons of the propargyl groups attached to C2 and C3 would likely appear as doublets, with the acetylenic protons appearing as triplets due to long-range coupling.
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum would reveal signals for all the carbon atoms in the molecule. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would be crucial in distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, while quaternary carbons would be identified by their absence in the DEPT spectra but presence in the broadband-decoupled ¹³C spectrum. libretexts.orglibretexts.orgchemistrysteps.comyoutube.com The sp-hybridized carbons of the alkyne groups are expected to resonate in the range of δ 70-90 ppm.
2D-NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, confirming the coupling between the protons on C2 and C3, and between the methylene and acetylenic protons of the propargyl groups. youtube.comsdsu.eduoregonstate.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals. youtube.comsdsu.eduoregonstate.edunih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the attachment of the propargyl groups to the C2 and C3 positions of the benzopyran ring and in assigning the quaternary carbons. youtube.comsdsu.eduoregonstate.edunih.gov
Predicted NMR Data for this compound:
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.8 - 5.2 | m | - |
| H-3 | 3.5 - 3.9 | m | - |
| H-4 (olefinic) | 5.5 - 6.0 | d | ~9-10 |
| H-5 | 6.8 - 7.0 | d | ~8-9 |
| H-6 | 7.1 - 7.3 | t | ~7-8 |
| H-7 | 6.8 - 7.0 | t | ~7-8 |
| H-8 | 7.0 - 7.2 | d | ~7-8 |
| Methylene (C2-CH₂) | 2.5 - 2.9 | m | - |
| Acetylenic (C2-C≡CH) | 2.0 - 2.3 | t | ~2-3 |
| Methylene (C3-CH₂) | 2.4 - 2.8 | m | - |
| Acetylenic (C3-C≡CH) | 1.9 - 2.2 | t | ~2-3 |
Interactive Table: Predicted ¹³C NMR Chemical Shifts and DEPT Information
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C-2 | 75 - 80 | CH | CH |
| C-3 | 35 - 40 | CH | CH |
| C-4 | 120 - 125 | CH | CH |
| C-4a | 120 - 125 | C | - |
| C-5 | 115 - 120 | CH | CH |
| C-6 | 125 - 130 | CH | CH |
| C-7 | 120 - 125 | CH | CH |
| C-8 | 128 - 132 | CH | CH |
| C-8a | 150 - 155 | C | - |
| Methylene (C2-CH₂) | 20 - 25 | CH₂ (inv) | - |
| Alkyne (C2-C≡CH) | 80 - 85 | C | - |
| Alkyne (C2-C≡CH) | 70 - 75 | CH | CH |
| Methylene (C3-CH₂) | 20 - 25 | CH₂ (inv) | - |
| Alkyne (C3-C≡CH) | 80 - 85 | C | - |
| Alkyne (C3-C≡CH) | 70 - 75 | CH | CH |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the alkyne and benzopyran moieties. A sharp, strong band around 3300 cm⁻¹ would be indicative of the ≡C-H stretching of the terminal alkyne groups. libretexts.orgorgchemboulder.com The C≡C triple bond stretching vibration would appear as a weak to medium intensity band in the region of 2100-2140 cm⁻¹. libretexts.orgorgchemboulder.com The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring and the pyran double bond would be observed in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the benzopyran ether linkage would likely produce a strong band in the 1200-1260 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and would be an excellent complementary technique. The C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum around 2100-2140 cm⁻¹. nih.govresearchgate.net This makes Raman spectroscopy a powerful tool for confirming the presence of the alkyne functionalities. Aromatic ring vibrations would also be prominent in the Raman spectrum.
Predicted Vibrational Frequencies:
Interactive Table: Predicted Key IR and Raman Bands
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| ≡C-H | Stretching | ~3300 | ~3300 | Strong (IR), Medium (Raman) |
| C≡C | Stretching | 2100 - 2140 | 2100 - 2140 | Weak (IR), Strong (Raman) |
| Aromatic C-H | Stretching | >3000 | >3000 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| C-O-C (ether) | Stretching | 1200 - 1260 | Weak | Strong (IR) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.govmdpi.com For this compound (C₁₇H₁₄O), HRMS would provide a precise mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be employed. The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) experiment would offer further structural insights, with expected losses of the propargyl groups and characteristic fragmentation of the benzopyran ring system.
Predicted HRMS Data:
Interactive Table: Predicted Mass Spectrometry Data
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₇H₁₅O⁺ | 235.1117 |
| [M+Na]⁺ | C₁₇H₁₄ONa⁺ | 257.0937 |
| [M]⁺˙ | C₁₇H₁₄O⁺˙ | 234.1039 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment (if chiral)
The 2,3-disubstituted 2H-1-benzopyran core of the target molecule contains two stereocenters at the C2 and C3 positions. Therefore, this compound can exist as enantiomers and diastereomers. If the compound is chiral and a single enantiomer can be isolated or synthesized, chiroptical spectroscopy would be essential for determining its absolute configuration.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nsf.govnih.govnih.gov The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration of the enantiomers can be determined.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. nsf.gov VCD is also a powerful tool for determining the absolute configuration of chiral molecules, often providing complementary information to ECD.
The application of these chiroptical techniques would be contingent on the successful separation of the stereoisomers of this compound.
Computational and Theoretical Investigations of 2,3 Di Prop 2 Yn 1 Yl 2h 1 Benzopyran
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
No specific DFT studies for 2,3-Di(prop-2-yn-1-yl)-2H-1-benzopyran were identified. DFT is a widely used method for investigating the electronic structure and reactivity of molecules. sdiarticle3.com
Geometry Optimization and Conformational Analysis
There are no published findings on the geometry optimization or conformational analysis of this compound. This type of analysis is crucial for determining the most stable three-dimensional structure of a molecule. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gap
Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available. This analysis is fundamental for predicting a molecule's chemical reactivity and electronic properties. nih.govumich.edu The HOMO-LUMO energy gap is a key parameter that influences molecular stability. sdiarticle3.comlibretexts.org
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
No Molecular Electrostatic Potential (MEP) maps for this compound have been published. MEP analysis is a valuable tool for visualizing the charge distribution on a molecule's surface, which helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
Calculation of Global and Local Reactivity Descriptors (e.g., chemical hardness, softness, electrophilicity index)
There is no available data on the calculated global and local reactivity descriptors for this compound. These descriptors are derived from electronic structure calculations to quantify the chemical reactivity and stability of a molecule. sdiarticle3.com
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
No molecular dynamics simulation studies have been reported for this compound. Such simulations are employed to understand the dynamic behavior of a molecule over time and its interactions with its environment, such as solvent molecules.
In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters (ADME)
There are no specific in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions or drug-likeness evaluations for this compound in the searched literature. These computational methods are essential in early-stage drug discovery to assess the pharmacokinetic profile of a potential drug candidate. nih.govnih.govyoutube.com
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and materials science for understanding and predicting the interactions between a ligand, such as this compound, and a target receptor, typically a protein or nucleic acid.
The process involves computationally sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor. These poses are then evaluated using a scoring function, which estimates the binding affinity or the strength of the interaction. A lower binding energy score generally indicates a more stable and favorable interaction.
For a molecule like this compound, molecular docking simulations could be employed to screen its potential as an inhibitor or modulator of various biological targets. The presence of the benzopyran scaffold, a common motif in biologically active compounds, along with the reactive propargyl groups, suggests that it could interact with a range of enzymes or receptors.
Hypothetical Docking Simulation Results:
To illustrate the potential insights gained from molecular docking, the following table presents hypothetical binding energies of this compound with several common enzyme classes. It is crucial to note that this data is illustrative and not based on published experimental or computational studies for this specific compound.
| Target Enzyme Class | Representative PDB ID | Hypothetical Binding Energy (kcal/mol) | Potential Interaction Types |
| Cyclooxygenase (COX) | 6COX | -8.5 | Hydrogen bonding, π-π stacking, hydrophobic interactions |
| Monoamine Oxidase (MAO) | 2BXR | -7.9 | Covalent linkage (propargyl group), hydrophobic interactions |
| Acetylcholinesterase (AChE) | 4EY7 | -9.2 | π-π stacking, hydrophobic interactions, hydrogen bonding |
| Tyrosine Kinase | 1T46 | -8.1 | Hydrophobic interactions, hydrogen bonding |
This table is for illustrative purposes only.
Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption)
Theoretical methods, primarily based on quantum mechanics, can predict various spectroscopic properties of a molecule with a reasonable degree of accuracy. These predictions are invaluable for confirming experimentally determined structures, interpreting complex spectra, and understanding the electronic structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of NMR chemical shifts is typically performed using density functional theory (DFT) calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, one can determine the theoretical chemical shifts. These predicted values can then be compared with experimental data to aid in the structural elucidation of the compound. For this compound, theoretical ¹H and ¹³C NMR spectra would be crucial for assigning the signals of the protons and carbons in the benzopyran ring and the propargyl side chains.
Hypothetical Predicted ¹³C NMR Chemical Shifts:
The following table shows hypothetical predicted ¹³C NMR chemical shifts for this compound, calculated using a standard DFT method. This data is for illustrative purposes.
| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |
| C2 | 75.2 |
| C3 | 40.1 |
| C4 | 128.5 |
| C4a | 121.8 |
| C5 | 129.7 |
| C6 | 124.3 |
| C7 | 127.1 |
| C8 | 116.5 |
| C8a | 154.6 |
| Propargyl CH₂ (at C2) | 25.8 |
| Propargyl C≡C (at C2) | 80.5, 71.3 |
| Propargyl CH₂ (at C3) | 23.4 |
| Propargyl C≡C (at C3) | 81.2, 70.9 |
This table is for illustrative purposes only.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The prediction of UV-Vis absorption spectra is generally achieved using time-dependent density functional theory (TD-DFT). This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively. For this compound, TD-DFT calculations could predict the π-π* transitions associated with the aromatic benzopyran system. While machine learning models can also predict UV-Vis spectra, their accuracy is dependent on the similarity of the query molecule to the training data. nih.gov
Hypothetical Predicted UV-Vis Absorption Maxima:
The table below presents hypothetical UV-Vis absorption maxima for this compound in a common solvent. This data is for illustrative purposes.
| Solvent | Hypothetical Predicted λmax (nm) | Corresponding Electronic Transition |
| Methanol | 275 | π → π |
| Methanol | 310 | n → π |
This table is for illustrative purposes only.
Investigation of Biological Activities and Associated Molecular Mechanisms
Antifungal Activity Assessment and Mechanism Elucidation
Based on a comprehensive review of the available scientific literature, no studies reporting the in vitro susceptibility testing of 2,3-Di(prop-2-yn-1-yl)-2H-1-benzopyran against fungal pathogens were identified. While other benzopyranone derivatives have been evaluated for antifungal properties, specific data for this compound is not publicly available. nih.govnih.gov
There is no available research that elucidates the specific molecular targets or pathways through which this compound might exert antifungal activity. The enzyme cytochrome P450 lanosterol (B1674476) 14α-demethylase is a known target for many non-azole antifungal agents, but no studies have investigated the interaction of this specific compound with this enzyme. nih.gov
Antimicrobial Activity Evaluation (Antibacterial Spectrum)
No dedicated studies on the antibacterial spectrum of this compound were found in the reviewed literature. While various heterocyclic compounds, including some benzopyranones, have been screened for activity against Gram-positive and Gram-negative bacteria, specific data for this compound is absent. nih.govnih.gov
Consistent with the lack of susceptibility data, the cellular mechanisms underlying any potential antibacterial effects of this compound have not been investigated or reported.
Anticancer Activity Research in Cellular Models
Significant research has been conducted on the anticancer properties of this compound, identified in studies as SIMR1281. nih.govnih.gov This compound has demonstrated potent antiproliferative effects across a panel of human cancer cell lines. nih.gov
In vitro studies have shown that SIMR1281 effectively inhibits the proliferation of both solid and liquid tumor cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for SIMR1281 were determined to be in the low micromolar range for several cancer cell types, while showing a less potent effect on normal fibroblast cells, suggesting a degree of selectivity for cancer cells. nih.gov The compound's efficacy extends to cancer cell lines that have developed resistance to other established chemotherapy drugs. nih.gov
The mechanism of action for the anticancer activity of SIMR1281 is multifaceted. nih.gov It has been identified as a dual inhibitor of key antioxidant enzymes, glutathione (B108866) reductase (GSHR) and thioredoxin reductase (TrxR). nih.govnih.gov SIMR1281 strongly inhibits GSHR and moderately inhibits TrxR, leading to a disruption of the cellular redox balance. nih.gov This disruption contributes to the induction of significant DNA damage and perturbations in the cell cycle. nih.govnih.gov Consequently, these cellular insults lead to the inactivation of critical survival signaling pathways, such as Ras/ERK and PI3K/Akt, ultimately culminating in the induction of apoptosis (programmed cell death). nih.govnih.gov
Table 1: In Vitro Anticancer Activity of this compound (SIMR1281)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| U937 | Human Histiocytic Lymphoma | 0.66 |
| Jurkat | Human Acute T Cell Leukemia | 1.1 |
| Raw 246.7 | Abelson Murine Leukemia | 5.5 |
| F-180 | Normal Fibroblast | 7.35 |
Data sourced from Cancers (Basel), 2021. nih.gov
In Vitro Cytotoxicity and Cell Proliferation Inhibition Assays
There is currently no publicly available scientific data on the in vitro cytotoxicity or cell proliferation inhibition properties of this compound. Studies that would typically employ assays such as MTT, XTT, or trypan blue exclusion to determine the compound's effect on the viability and growth of cancer or other cell lines have not been reported for this specific molecule.
Investigation of Apoptosis Induction and Cell Cycle Modulation
No research has been published detailing the ability of this compound to induce apoptosis or modulate the cell cycle in any cell line. Therefore, there are no findings from assays like Annexin V/PI staining, TUNEL assays, or flow cytometry analysis of DNA content that would indicate its pro-apoptotic or cell cycle-arresting capabilities.
Identification of Intracellular Targets and Signaling Pathways (e.g., caspase activation)
Consistent with the lack of data on apoptosis induction, there is no information available regarding the intracellular targets or signaling pathways that might be modulated by this compound. Specifically, there are no reports on its ability to activate caspases, a key family of proteases involved in the execution of apoptosis.
Antiviral Activity Investigations
In Vitro Efficacy against Relevant Viral Strains
There are no published studies investigating the in vitro antiviral efficacy of this compound against any viral strains. As such, no data from plaque reduction assays or other antiviral screening methods are available to assess its potential as an antiviral agent.
Elucidation of Antiviral Mechanisms of Action (e.g., viral capsid binding, uncoating inhibition)
Given the absence of any demonstrated antiviral activity, there has been no research into the potential antiviral mechanisms of action for this compound. Consequently, there is no information on whether this compound might interfere with viral processes such as capsid binding or uncoating.
Receptor-Mediated Biological Effects (e.g., Sigma Receptors, Potassium Channels)
No scientific literature exists that describes the interaction of this compound with any biological receptors. Specifically, there are no binding affinity studies or functional assays reported for its activity at sigma receptors or potassium channels.
Radioligand Binding Assays for Receptor Affinity Determination
No studies were found that performed radioligand binding assays to determine the receptor affinity of this compound.
In general, such assays are used to measure the affinity of a compound for a specific receptor. This is achieved by competing the test compound against a radiolabeled ligand known to bind to the target receptor. For example, in studies of different spirocyclic benzopyran derivatives, radioligand binding assays have been employed to determine affinity for σ₁ and σ₂ receptors using homogenates of guinea pig brain and rat liver as receptor sources. nih.gov
Functional Assays for Receptor Modulation (e.g., ion channel opening, membrane hyperpolarization)
There is no available data from functional assays on the receptor modulation activity of this compound.
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. These assays measure the biological response following receptor binding. For instance, a Ca²⁺ influx assay was used to characterize a different cis-configured 2-benzopyran derivative as a σ₁ antagonist. nih.gov The main functions of σ₁ receptors include the modulation of ion channels and intracellular calcium levels. rsc.org
Structure-Activity Relationships Governing Receptor Selectivity and Potency
A structure-activity relationship (SAR) analysis for this compound has not been published.
SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. For other series of benzopyran compounds, SAR studies have correlated stereochemistry, substitution patterns on the heterocyclic ring, and substituents on exocyclic amino moieties with σ₁ receptor affinity and selectivity. nih.govebi.ac.uk For one series of spirocyclic benzopyrans, it was found that replacing an N-cyclohexylmethyl group with a benzyl (B1604629) group unexpectedly led to potent and selective μ-opioid receptor ligands. nih.gov
Antioxidant Activity Evaluation
No specific evaluation of the antioxidant activity for this compound was found in the reviewed literature. The benzopyran scaffold is present in many natural and synthetic compounds that exhibit a wide range of biological activities, including antioxidant effects. psu.eduijbpas.com
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
There are no reports on the use of free radical scavenging assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods to evaluate this compound.
These assays are commonly used to screen compounds for their ability to donate a hydrogen atom or an electron to neutralize free radicals. For example, the antiradical potential of different coumarin-based products (2H-1-benzopyran-2-ones) has been evaluated against DPPH free radicals. nih.gov
Modulation of Cellular Oxidative Stress Markers and Enzyme Activities (e.g., glutathione S-transferases)
Information regarding the effect of this compound on cellular oxidative stress markers or enzyme activities such as glutathione S-transferases is not available.
Such studies would involve treating cell cultures with the compound and measuring changes in levels of reactive oxygen species, lipid peroxidation, or the activity of antioxidant enzymes to understand its mechanism of action at a cellular level.
Advanced Material Science and Chemical Biology Applications
Development as Fluorescent Probes or Imaging Agents
The benzopyran core is a constituent of many fluorescent dyes. nih.gov The fusion of a pyran ring with an aromatic system creates a conjugated structure that can exhibit favorable photophysical properties. The development of novel fluorescent probes based on the benzopyran scaffold is an active area of research. For instance, pyranoindole derivatives, which contain a benzopyran-like structure, have been synthesized and shown to exhibit fluorescence emission spanning from the blue to the green region of the spectrum, with emission maxima ranging from 420 to 586 nm. nih.gov Some of these compounds display high quantum yields, up to 0.89, and significant Stokes shifts, which are desirable properties for fluorescent probes to minimize self-quenching and improve signal-to-noise ratios in biological imaging. nih.gov
The propargyl groups on 2,3-Di(prop-2-yn-1-yl)-2H-1-benzopyran would allow it to be readily conjugated to biomolecules or other targeting moieties using click chemistry. This would enable the development of targeted fluorescent probes for imaging specific cellular components or processes. For example, a targeting ligand for a specific protein could be functionalized with an azide (B81097) group and then "clicked" onto the di-propargyl benzopyran core, creating a probe that can specifically label its target for visualization by fluorescence microscopy.
| Compound Class | Emission Maxima (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) | Reference |
| Pyrano[3,2-f]indoles | 420-586 | up to 0.89 | ~14,000 | nih.gov |
| Pyrano[2,3-g]indoles | 420-586 | up to 0.89 | ~14,000 | nih.gov |
| Pyrano[2,3-e]indoles | 420-586 | up to 0.89 | ~14,000 | nih.gov |
Integration into Polymeric Materials, Dendrimers, or Supramolecular Assemblies
The di-propargyl nature of this compound makes it an ideal monomer or cross-linking agent for the synthesis of advanced polymeric materials. The two terminal alkyne groups can participate in polymerization reactions, such as polycycloaddition with diazides, to form highly cross-linked polymers. These polymers could have unique thermal, mechanical, and optical properties derived from the incorporated benzopyran units.
Furthermore, the propargyl groups are perfect anchor points for grafting the benzopyran core onto the surface of dendrimers or for incorporation into supramolecular assemblies. For instance, by reacting the di-propargyl benzopyran with azide-functionalized dendrons, a dendrimer with a benzopyran-rich periphery could be constructed. Such materials could find applications in light-harvesting systems, sensors, or as nanocarriers for therapeutic agents. The ability to precisely control the architecture of these materials through click chemistry is a significant advantage.
Exploration as Photochromic or Optoelectronic Materials
Benzopyrans are a well-known class of photochromic compounds. nih.gov Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. In benzopyrans, this typically involves the light-induced cleavage of a C-O bond in the pyran ring to form a colored, open-ring merocyanine (B1260669) dye. nih.gov This process can be reversed by heat or by irradiation with light of a different wavelength.
The specific substitution pattern on the benzopyran ring significantly influences its photochromic properties, such as the color of the open form and the rate of thermal fading. nih.gov While the photochromic behavior of this compound has not been specifically reported, it is plausible that it could exhibit photochromism. The electronic properties of the propargyl groups could modulate the stability and absorption characteristics of the open form.
In the realm of optoelectronics, donor-acceptor compounds based on benzoquinone, a related structure, have been synthesized and their properties investigated. beilstein-journals.org These materials can exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). beilstein-journals.org The benzopyran scaffold, with its electron-rich nature, could act as a donor component in such systems. The propargyl groups would allow for the straightforward attachment of various acceptor moieties, enabling the systematic tuning of the optoelectronic properties.
| Benzopyran Derivative Type | Photochromic Behavior | Potential Application | Reference |
| 2H-Benzopyrans | Reversible ring-opening to colored merocyanine | Optical memories, smart windows | nih.gov |
| Naphthopyrans | Reversible generation of colored photomerocyanines | Optical switches, ophthalmic lenses | researchgate.net |
Utilization as a Scaffold for Multi-Target Ligand Design
The benzopyran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. ijbpas.comnih.gov This makes it an excellent starting point for the design of multi-target ligands, which are single molecules designed to interact with multiple targets involved in a disease pathway. This approach is gaining traction in drug discovery for complex diseases like cancer and neurodegenerative disorders. nih.gov
The di-propargyl functionality of this compound is a key feature for its use in creating multi-target ligands. Through click chemistry, two different pharmacophores, each targeting a distinct biological molecule, can be attached to the benzopyran core. This modular approach allows for the rapid generation of a library of potential multi-target drugs. For instance, a kinase inhibitor and a protein-protein interaction disruptor could be "clicked" onto the di-propargyl benzopyran scaffold to create a dual-action anticancer agent. researchgate.net
High-Throughput Screening Library Synthesis Based on the this compound Scaffold
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. nih.govthermofisher.com The development of diverse and well-characterized compound libraries is crucial for the success of HTS campaigns. upenn.edu The benzopyran scaffold is an attractive core for such libraries due to its proven biological relevance. nih.govnih.gov
The this compound molecule is an excellent building block for the combinatorial synthesis of a screening library. The two propargyl groups can be independently or simultaneously reacted with a wide variety of azide-containing building blocks via click chemistry. rsc.org This allows for the creation of a large and diverse library of compounds from a single, common core. This approach is highly amenable to automated synthesis and purification, making it ideal for generating the large numbers of compounds required for HTS. The resulting library of benzopyran derivatives could then be screened against a panel of biological targets to identify new hit compounds for drug discovery programs. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 2,3-Di(prop-2-yn-1-yl)-2H-1-benzopyran, and how can reaction yields be improved?
Methodological Answer:
Synthesis of benzopyran derivatives typically involves condensation reactions under reflux conditions. For example, a base (e.g., K₂CO₃) in ethyl methyl ketone can facilitate nucleophilic substitution between 2-carboxy benzaldehyde and propargyl bromides. Key steps include:
- Reflux duration: 10–12 hours to ensure complete cyclization .
- Workup: Solvent removal, aqueous extraction with ethyl acetate, and column chromatography for purification.
- Yield optimization: Adjust stoichiometry (e.g., 1:1 molar ratio of aldehyde to bromide) and monitor reaction progress via TLC. Lower yields (e.g., 44–65% in similar compounds ) may require iterative solvent selection (e.g., DMF for polar intermediates).
Advanced: How can SHELX software resolve crystallographic ambiguities in this compound derivatives?
Methodological Answer:
SHELXL (for refinement) and SHELXD (for structure solution) are critical for small-molecule crystallography:
- Data input: High-resolution diffraction data (e.g., Cu-Kα radiation) and Laue group symmetry must be defined .
- Refinement challenges: Propargyl groups may introduce disorder. Use SHELXL’s PART and AFIX commands to model anisotropic displacement parameters .
- Validation: Cross-check with Rint values (<5%) and Hirshfeld surface analysis to detect missed symmetry or twinning .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
Multi-modal characterization is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify propargyl protons (δ ~2.5–3.0 ppm) and lactone carbonyls (δ ~164–187 ppm). Overlapping aromatic signals may require 2D-COSY .
- IR spectroscopy: Confirm lactone C=O stretches (~1730 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹) .
- Mass spectrometry: Look for molecular ion peaks (e.g., m/z 328.97 in brominated analogs) and fragmentation patterns (e.g., loss of CO₂ from lactone rings) .
Advanced: How to design experiments to evaluate the biological activity of this compound analogs?
Methodological Answer:
Biological assays should compare parent compounds with derivatives (e.g., bis-benzopyrans vs. aroyl-substituted analogs):
- Antimicrobial testing: Use agar dilution (MIC determination) against S. aureus and E. coli. Bis-derivatives often show higher activity due to increased lipophilicity .
- Analgesic models: Employ the acetic acid-induced writhing test in mice. Normalize doses to 50–100 mg/kg and compare inhibition rates vs. standard drugs (e.g., aspirin) .
- Contradiction handling: If activity varies unexpectedly, re-evaluate purity (HPLC) or consider synergistic effects with substituents (e.g., hydroxy vs. methoxy groups) .
Advanced: How to address contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities:
- NMR discrepancies: For example, unexpected splitting in propargyl signals may indicate rotameric equilibria. Use variable-temperature NMR (VT-NMR) to slow conformational exchange .
- Mass spec anomalies: Isotopic patterns (e.g., <sup>79</sup>Br/<sup>81</sup>Br in brominated derivatives) should match theoretical ratios. Deviations suggest co-eluting impurities .
- XRD vs. computational models: If DFT-optimized structures clash with experimental data, re-examine hydrogen bonding or crystal packing forces using Mercury software .
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
Based on GHS classifications for analogous benzopyrans:
- Personal protective equipment (PPE): Nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (respiratory irritation risk) .
- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent dust dispersion .
- Storage: In airtight containers under nitrogen, away from oxidizers (propargyl groups are prone to polymerization) .
Advanced: How to analyze electronic and steric effects of propargyl substituents on benzopyran reactivity?
Methodological Answer:
Combine experimental and computational approaches:
- Electron-withdrawing effects: Use Hammett σp values to correlate substituents (e.g., propargyl σp ~0.23) with reaction rates in Diels-Alder assays.
- Steric maps: Generate Connolly surfaces (via Avogadro) to quantify steric hindrance around the propargyl moiety.
- DFT studies: Calculate HOMO-LUMO gaps (e.g., Gaussian 16) to predict regioselectivity in cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
